![molecular formula C12H14N2O2S B224126 N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
N-[(4-acetylphenyl)carbamothioyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-acetylphenyl)carbamothioyl]propanamide, also known as APCTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]propanamide is not yet fully understood. However, studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide exhibits its anti-inflammatory and antioxidant properties by inhibiting the activity of reactive oxygen species (ROS) and suppressing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-[(4-acetylphenyl)carbamothioyl]propanamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide can reduce the production of ROS, which can lead to oxidative stress and tissue damage. Additionally, N-[(4-acetylphenyl)carbamothioyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-acetylphenyl)carbamothioyl]propanamide in lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties. This can be useful in studying the effects of oxidative stress and inflammation on various biological processes. However, one limitation of using N-[(4-acetylphenyl)carbamothioyl]propanamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-[(4-acetylphenyl)carbamothioyl]propanamide. Some potential areas of research include further studies on the mechanism of action of N-[(4-acetylphenyl)carbamothioyl]propanamide, the development of new drugs based on N-[(4-acetylphenyl)carbamothioyl]propanamide, and the exploration of its potential applications in other scientific fields. Additionally, research can be done to improve the solubility of N-[(4-acetylphenyl)carbamothioyl]propanamide in water, which can make it more useful in lab experiments.
Méthodes De Synthèse
N-[(4-acetylphenyl)carbamothioyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with propanoic acid in the presence of a catalyst. The resulting product is then purified through chromatography to obtain pure N-[(4-acetylphenyl)carbamothioyl]propanamide.
Applications De Recherche Scientifique
N-[(4-acetylphenyl)carbamothioyl]propanamide has shown potential applications in various scientific fields such as medicinal chemistry, drug discovery, and biochemistry. Studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide exhibits anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
N-[(4-acetylphenyl)carbamothioyl]propanamide |
|---|---|
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
N-[(4-acetylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11(16)14-12(17)13-10-6-4-9(5-7-10)8(2)15/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
Clé InChI |
HWGGXQHYXILJTL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



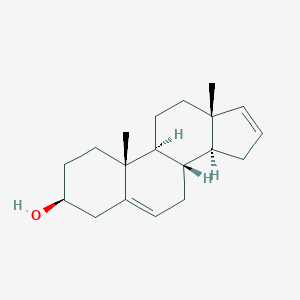
![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)
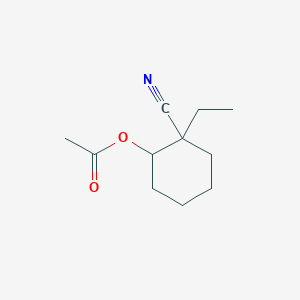

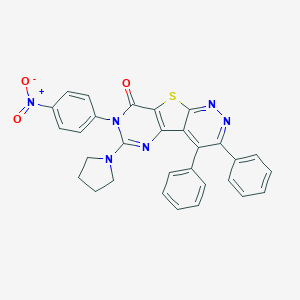


![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)

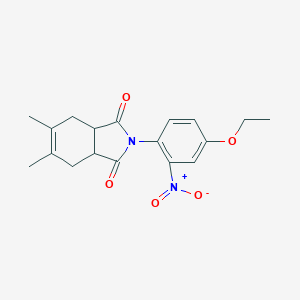
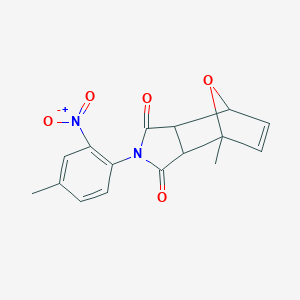

![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)